Mechanism of formation for N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin impurity
Mechanism of formation for N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin impurity
An In-Depth Technical Guide on the Formation Mechanism of the N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin Impurity
Abstract
Silodosin is a selective α1A-adrenoceptor antagonist pivotal in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] The control of impurities during the synthesis of any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[4][5] This technical guide provides a detailed elucidation of the formation mechanism for a specific process-related impurity, N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin, often referred to as a silodosin dimer impurity.[1] By examining the principal synthetic routes of silodosin, this paper posits that the impurity is formed via a sequential N-alkylation (overalkylation) reaction. We will explore the underlying chemistry, identify the critical process parameters influencing its formation, and propose control strategies to mitigate its presence in the final API.
Introduction: Silodosin and the Imperative of Purity
Silodosin's therapeutic action is derived from its high affinity for the alpha-1A adrenergic receptors located in the prostate, bladder, and urethra.[2][3] Blockade of these receptors leads to smooth muscle relaxation, improving urinary flow and alleviating the symptoms of BPH.[3] The chemical structure of silodosin is 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide.[3][6]
From a regulatory standpoint, the characterization and control of impurities are mandated by international guidelines, such as those from the International Council for Harmonisation (ICH). Process-related impurities, which arise from the synthetic process itself, must be understood and controlled to ensure the quality, safety, and consistency of the API.[4][5] The N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin impurity represents a classic case of a process-related impurity whose formation is intrinsically linked to the core chemistry of the silodosin synthesis.
Structural Characterization of Silodosin and the Dimer Impurity
The key to understanding the formation mechanism lies in comparing the molecular structures of the API and the impurity. The impurity is formed by the addition of a second 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl moiety onto the secondary amine nitrogen of the silodosin molecule.
Table 1: Molecular Properties of Silodosin and its Dimer Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structural Feature |
| Silodosin | C25H32F3N3O4 | 495.53 | Contains a secondary amine |
| N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin | C35H41F6N3O6 | 713.71 | Contains a tertiary amine; two identical side-chains |
Data sourced from multiple chemical suppliers and databases.[1][][8][9]
Elucidation of the Formation Mechanism
The synthesis of silodosin is typically achieved through a convergent approach, where two key fragments, an indoline core and a phenoxyethyl side-chain, are coupled in a late-stage step.[10][11] The formation of the target impurity is a direct consequence of the reactivity of the species involved in this crucial coupling step.
Figure 1: High-level overview of the convergent synthesis leading to Silodosin and the formation of the dimer impurity.
The Key Coupling Reaction: Desired Pathway (SN2 Alkylation)
The final carbon-nitrogen bond in the silodosin side-chain is typically formed via a nucleophilic substitution (SN2) reaction. In this step, the secondary amine of the indoline intermediate acts as the nucleophile. The electrophile is the 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl moiety, which is activated with a good leaving group, most commonly a methanesulfonate (mesylate).[1][12][13]
-
Nucleophile: (R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide
-
Electrophile: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate[12][14]
The reaction proceeds as the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the ethyl group, displacing the methanesulfonate leaving group to form silodosin. This reaction is typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct.[15]
Figure 2: The desired SN2 reaction pathway for the synthesis of Silodosin.
The Side Reaction: Impurity Formation (Overalkylation)
The N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin impurity is formed when a molecule of the desired product, silodosin, which still possesses a nucleophilic secondary amine, participates in a second, undesired SN2 reaction with another molecule of the electrophilic side-chain precursor.
This overalkylation is a competitive process. Once the first molecule of silodosin is formed, its secondary amine can attack an unreacted molecule of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate. This second alkylation converts the secondary amine of silodosin into a tertiary amine, yielding the dimer impurity.
Figure 3: The overalkylation side reaction leading to the formation of the dimer impurity.
Critical Factors Influencing Impurity Formation
The rate of the overalkylation reaction relative to the desired reaction is governed by several critical process parameters:
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Stoichiometry: An excess of the alkylating agent (2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate) is the primary driver for this impurity. Once the initial amine precursor is consumed, any remaining alkylating agent can only react with the product, silodosin.
-
Reaction Temperature: Higher temperatures can increase the rate of both the desired and undesired reactions. However, they can disproportionately favor the formation of byproducts, including the dimer impurity.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess alkylating agent, provide more opportunity for the slower overalkylation reaction to occur.
-
Rate of Addition: Slowly adding the alkylating agent to the amine precursor can help maintain a low instantaneous concentration of the electrophile, favoring the primary reaction and minimizing overalkylation.
-
Base: The choice and amount of base can influence the nucleophilicity of the amines. While necessary, excessive base could potentially accelerate the side reaction.
Experimental Protocol and Control Strategies
To ensure the production of high-purity silodosin, the key coupling step must be carefully controlled. The following represents a generalized protocol with an emphasis on impurity mitigation.
Generalized Experimental Protocol for Silodosin Synthesis
-
Vessel Charging: Charge a suitable reactor with (R)-5-(2-aminopropyl)-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide, a suitable solvent (e.g., DMF, Acetonitrile), and a base (e.g., K2CO3, DIPEA).
-
Temperature Control: Bring the reaction mixture to the target temperature (e.g., 60-80°C).
-
Controlled Addition: Prepare a solution of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate in the reaction solvent. Add this solution to the reactor slowly and sub-surfacely over a period of 2-4 hours, maintaining strict temperature control.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. Track the consumption of the amine precursor and the formation of silodosin. Crucially, also monitor for the emergence of the dimer impurity.
-
Quenching: Once the starting amine is consumed to the desired level (e.g., <1.0%), quench the reaction by adding water.
-
Work-up and Isolation: Perform an extractive work-up to remove inorganic salts. Crystallize the crude silodosin from a suitable solvent system to purge residual impurities, including any formed dimer impurity.
Table 2: Control Strategy for Minimizing Dimer Impurity Formation
| Critical Process Parameter (CPP) | Proposed Control Strategy | Rationale |
| Stoichiometry of Alkylating Agent | Use a molar ratio of 1.0 to 1.05 equivalents of the mesylate relative to the amine precursor. | Prevents a significant excess of the alkylating agent, which is the primary driver for the overalkylation side reaction. |
| Rate of Addition | Add the alkylating agent solution over a prolonged period (e.g., >2 hours). | Maintains a low concentration of the electrophile, ensuring it preferentially reacts with the more abundant primary amine precursor rather than the silodosin product. |
| Reaction Temperature | Maintain a consistent and validated temperature (e.g., not exceeding 80°C). | Avoids excessive thermal energy that could accelerate the undesired secondary reaction at a faster rate than the primary reaction. |
| Reaction Monitoring | Implement in-process HPLC checks to monitor the reaction endpoint. | Ensures the reaction is stopped as soon as the starting material is consumed, minimizing the time for the product to react further. |
Conclusion
The formation of the N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin impurity is a predictable outcome of the core synthetic chemistry used to produce silodosin. The mechanism is a classic case of an overalkylation side reaction, where the desired product, silodosin, acts as a nucleophile in a subsequent SN2 reaction with the activated side-chain precursor. Through a deep understanding of this mechanism, a robust control strategy can be implemented. By precisely controlling stoichiometry, rate of addition, and temperature, and by employing rigorous in-process monitoring, the formation of this dimer impurity can be effectively minimized, ensuring the consistent production of high-purity silodosin API.
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